2-Methyl-2-nitropropane-d9 (CAS: 52168-52-2) is a fully deuterated aliphatic nitro compound primarily procured as the essential synthetic precursor for perdeuterated 2-methyl-2-nitrosopropane (MNP-d9), a widely utilized spin trap in electron paramagnetic resonance (EPR) spectroscopy [1]. Featuring an isotopic purity typically exceeding 98 atom % D, this compound provides a stable, process-ready tert-butyl-d9 moiety. In industrial and advanced academic workflows, it is subjected to controlled reduction to the corresponding hydroxylamine and subsequent oxidation to yield the active nitroso spin trap [2]. Its procurement is driven by the need to eliminate proton-driven hyperfine splitting in downstream EPR applications, making it a critical building block for structural biology, free radical research, and advanced analytical chemistry.
Substituting 2-methyl-2-nitropropane-d9 with its standard, non-deuterated counterpart fundamentally compromises downstream analytical resolution. When the non-deuterated compound is converted to MNP, the nine equivalent protons on the tert-butyl group couple with the unpaired electron of the trapped radical, generating a complex multiplet signal [1]. This extensive hyperfine splitting obscures the subtle superhyperfine features of the target radical itself—particularly in bulky, protein-centered radicals like tyrosyl or thiyl species [2]. By utilizing the d9-labeled precursor, the magnetic coupling is reduced by a factor of roughly 6.5 due to deuterium's smaller magnetic moment, collapsing the interfering multiplet and allowing unambiguous identification of the trapped molecular species [3].
The primary value of 2-methyl-2-nitropropane-d9 lies in its ability to generate a spin trap that is free from proton-induced spectral clutter. When MNP-d9 is used to trap radicals, the substitution of protium with deuterium reduces the hyperfine coupling constant of the tert-butyl group by a factor of approximately 6.5 [1]. This reduction effectively collapses the broad, overlapping multiplet characteristic of standard MNP into a simplified, narrow signal. Consequently, researchers can resolve the superhyperfine structure of the trapped radical, which is otherwise masked by the nine protons of the non-deuterated tert-butyl group[2].
| Evidence Dimension | tert-Butyl group hyperfine coupling constant |
| Target Compound Data | ~6.5-fold reduction in coupling magnitude (unresolved broadening) |
| Comparator Or Baseline | Non-deuterated 2-methyl-2-nitropropane (yields MNP with strong proton multiplet splitting) |
| Quantified Difference | Elimination of 9-proton multiplet interference, enhancing signal clarity |
| Conditions | EPR spectroscopy of trapped radical adducts |
This spectral simplification is mandatory for buyers conducting high-resolution structural identification of transient free radicals.
In studies of macromolecular radicals, such as the tyrosyl radical in hydrogen peroxide-treated metmyoglobin or cytochrome c oxidase, standard MNP yields unresolved, highly immobilized nitroxide spectra [1]. By synthesizing MNP-d9 from 2-methyl-2-nitropropane-d9, the trapped protein adduct can be subjected to nonspecific protease treatment (e.g., Pronase) to yield an isotropic three-line spectrum[2]. The deuterated trap preserves the superhyperfine structure of the tyrosyl radical, allowing for precise quantification and structural assignment that is impossible with the protonated baseline due to spectral overlap [3].
| Evidence Dimension | Spectral resolution of Pronase-treated protein radical adducts |
| Target Compound Data | Yields quantifiable isotropic three-line spectra with resolved superhyperfine couplings |
| Comparator Or Baseline | Non-deuterated MNP (superhyperfine structure remains obscured) |
| Quantified Difference | Transition from an uninterpretable broad signal to a structurally assignable spectrum |
| Conditions | H2O2-treated metmyoglobin or cytochrome c oxidase followed by Pronase digestion |
Enables researchers to pinpoint exact radical locations (e.g., specific tyrosine residues) in complex enzymes, driving its procurement in advanced biochemistry.
Procuring 2-methyl-2-nitropropane-d9 provides a highly efficient, two-step synthetic pathway to MNP-d9. The compound is readily reduced with zinc and acetic acid to the corresponding hydroxylamine, followed by controlled oxidation, maintaining the >98 atom % D isotopic purity of the starting material [1]. Attempting to synthesize deuterated spin traps de novo from basic deuterated building blocks requires multiple steps, which drastically lowers overall yield and increases the risk of isotopic exchange or dilution [2]. The processability of this specific precursor ensures a reliable, high-fidelity supply of the active spin trap.
| Evidence Dimension | Synthetic efficiency and isotopic retention |
| Target Compound Data | Direct 2-step conversion maintaining >98 atom % D purity |
| Comparator Or Baseline | De novo synthesis from basic deuterated precursors |
| Quantified Difference | Elimination of multi-step isotopic dilution risks and significant yield improvement |
| Conditions | Standard laboratory reduction (Zn/AcOH) and oxidation protocols |
Reduces manufacturing time and guarantees the isotopic purity required for sensitive downstream EPR applications.
The primary industrial and laboratory use case is the direct synthesis of MNP-d9. It serves as the standard precursor for manufacturing this EPR reagent due to its >98 atom % D isotopic purity and straightforward reduction-oxidation pathway, which prevents isotopic dilution [1].
Essential for structural biology workflows investigating transient protein-centered radicals, such as tyrosyl or thiyl radicals in metalloproteins. The MNP-d9 derived from this precursor allows for the quantitative resolution of superhyperfine structures after protease digestion, which is obscured when using protonated traps [2].
Utilized to generate spin traps for detecting specific reactive oxygen species and lipid peroxyl radicals in complex biological matrices. Eliminating the tert-butyl proton signals via the d9-precursor is necessary to differentiate between closely related radical adducts in these multi-component systems [3].
Flammable;Irritant